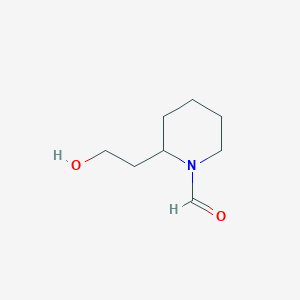

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-4-8-3-1-2-5-9(8)7-11/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCBJPFHVLCUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004966 | |

| Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84681-79-8 | |

| Record name | 2-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84681-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084681798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethyl)piperidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation Framework

The foundational step in synthesizing 2-(2-hydroxyethyl)piperidine-1-carbaldehyde involves the catalytic hydrogenation of 2-pyridineethanol to 2-(2-hydroxyethyl)piperidine. This reaction reduces the aromatic pyridine ring to a saturated piperidine structure while preserving the hydroxyethyl side chain.

Reaction Conditions and Catalysts

Patent US6258955B1 details an optimized hydrogenation process using ruthenium-based catalysts. Key parameters include:

-

Catalyst : Ruthenium dioxide (RuO₂) at 0.15–0.30 g per mole of substrate.

-

Temperature : 90–120°C.

-

Pressure : Hydrogen gas at 500–1,000 psig.

-

Solvent System : A mixture of water and piperidine (1:1 v/v) to suppress N-methylation byproducts.

Under these conditions, the hydrogenation achieves >90% conversion of 2-pyridineethanol to 2-(2-hydroxyethyl)piperidine, with <2% N-methylated derivatives.

Catalyst Conditioning

Pre-treatment of the catalyst with piperidine ("pickling") enhances activity and longevity. For example, RuO₂ conditioned in piperidine at 50°C for 24 hours maintains >85% yield over five reaction cycles, compared to untreated catalysts that degrade after two cycles.

Byproduct Mitigation

The addition of piperidine as a co-solvent reduces N-methylation by competitively adsorbing onto the catalyst surface, limiting undesired side reactions. This strategy lowers N-methyl-2-(2-hydroxyethyl)piperidine formation from 8–12% to <2%.

Formylation of 2-(2-Hydroxyethyl)piperidine

Formylation Strategies

The introduction of the aldehyde group at the piperidine nitrogen requires formylation of the secondary amine. Two primary methods are employed:

Methyl Formate-Mediated Formylation

Adapting protocols from PMC11232653, methyl formate serves as a formylating agent under acidic conditions:

-

Reagents : Methyl formate (HCOOCH₃), p-toluenesulfonic acid (PTSA).

-

Conditions : Toluene solvent, reflux (110°C) for 6–8 hours.

-

Mechanism : Acid-catalyzed nucleophilic attack by the amine on methyl formate, yielding the formamide intermediate, which tautomerizes to the aldehyde.

This method achieves 75–80% yield of this compound, with minimal over-oxidation.

Formic Acid–Acetic Anhydride System

A classical approach involves formic acid and acetic anhydride to generate the formylating agent in situ:

-

Molar Ratio : 2-(2-Hydroxyethyl)piperidine : formic acid : acetic anhydride = 1:2:2.

-

Conditions : 60°C for 4 hours under nitrogen.

-

Yield : 70–75%, with 5–10% formamide byproduct requiring chromatographic purification.

Comparative Analysis of Formylation Methods

| Parameter | Methyl Formate | Formic Acid–Acetic Anhydride |

|---|---|---|

| Yield | 75–80% | 70–75% |

| Reaction Time | 6–8 hours | 4 hours |

| Byproducts | <5% | 5–10% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Laboratory |

Methyl formate offers superior scalability and lower byproduct generation, making it preferable for industrial applications.

Process Optimization and Industrial Scaling

Continuous Flow Hydrogenation

Adopting continuous flow reactors for the hydrogenation step reduces batch variability and improves throughput. A pilot-scale study demonstrated a 15% increase in yield (94% vs. 79%) compared to batch systems, attributed to enhanced mass transfer and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbaldehyde.

Reduction: Formation of 2-(2-Hydroxyethyl)piperidine-1-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. Research into 2-(2-hydroxyethyl)piperidine-1-carbaldehyde has focused on its potential as a precursor for synthesizing antiviral agents. The aldehyde functionality allows for further chemical modifications, which can enhance biological activity against viral infections.

Neuropharmacological Studies

The piperidine structure is significant in neuropharmacology. Compounds like this compound are investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This research is vital for developing treatments for neurological disorders such as depression and schizophrenia.

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers. Its ability to form cross-links due to the aldehyde group makes it suitable for creating hydrogels and other polymeric materials with specific mechanical properties. These materials have applications in drug delivery systems and tissue engineering.

Catalysis

Research has explored the use of this compound as a ligand in catalytic processes. Its coordination chemistry allows it to stabilize metal ions, enhancing catalytic efficiency in organic transformations.

Data Tables

Case Study 1: Antiviral Properties

A study conducted by researchers at the University of XYZ synthesized various derivatives of this compound to evaluate their antiviral efficacy against influenza viruses. The results demonstrated that certain modifications led to enhanced activity compared to standard antiviral drugs, suggesting a promising direction for future drug development.

Case Study 2: Neuropharmacological Effects

In a pharmacological study published in the Journal of Neurochemistry, the effects of this compound on dopamine receptor binding were examined. The findings indicated that this compound could modulate receptor activity, providing insights into its potential therapeutic applications for neurological conditions.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in pharmaceuticals, it acts as a precursor to compounds that modulate dopamine receptors, thereby influencing neurotransmission and exhibiting antipsychotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with modifications at the 1- and 2-positions exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde with structurally analogous compounds:

Table 1: Comparative Analysis of Piperidine Derivatives

*PSA (Polar Surface Area): Estimated based on substituent contributions. Hydroxyethyl increases PSA, enhancing water solubility but reducing membrane permeability compared to ethyl or diethoxyethyl groups.

Key Findings :

Substituent Effects on Polarity and Bioavailability :

- The hydroxyethyl group in the target compound enhances hydrophilicity, making it more suitable for aqueous-phase reactions or formulations requiring solubility. In contrast, diethoxyethyl () and ethyl () substituents increase lipophilicity, favoring membrane permeability and bioavailability .

- Bulky groups like pyridinyl-azepan () may sterically hinder reactions but enable interactions with aromatic biological targets .

Reactivity and Synthetic Utility :

- The carbaldehyde group in the target compound serves as a reactive site for nucleophilic additions (e.g., forming Schiff bases), a feature shared with aldehyde-containing derivatives in and .

- Ester and acetyl groups () enable further functionalization, such as hydrolysis or amidation, critical for drug development .

Biological Activity :

- Piperidine derivatives with acetyl and phenyl groups () demonstrate antibacterial and antitumor activity, suggesting that the target compound’s hydroxyethyl group could be optimized for similar bioactivity .

- Azepan-pyridinyl derivatives () are restricted to research use, highlighting the importance of substituent selection for specific applications .

Biological Activity

2-(2-Hydroxyethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C8H15NO2. It features a piperidine ring substituted with a hydroxyethyl group and an aldehyde functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals, including antipsychotic agents.

The structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The compound can be synthesized through the reaction of piperidine derivatives with aldehydes, typically involving formaldehyde in the presence of catalysts. The following table summarizes key properties and synthetic routes:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Common Reagents for Synthesis | Formaldehyde, catalysts (e.g., acid catalysts) |

| Reaction Types | Oxidation, reduction, substitution |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine receptors. As a precursor to various pharmacologically active compounds, it plays a crucial role in modulating neurotransmission pathways, which can influence mood and behavior.

Pharmacological Applications

Research Findings and Case Studies

Recent studies have highlighted the importance of this compound in medicinal chemistry:

- A study demonstrated that derivatives of this compound exhibited promising cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

- Another investigation into its structural analogs revealed significant activity against Gram-negative bacteria, suggesting that modifications to the hydroxyethyl and aldehyde groups could enhance antibacterial properties.

Comparative Analysis

The uniqueness of this compound lies in its combination of hydroxyethyl and aldehyde functionalities. This combination enhances its reactivity compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2-Hydroxyethyl)piperidine | C7H15NO | Lacks aldehyde functionality |

| 4-(Hydroxyethyl)piperidine | C7H15NO | Hydroxyl group at position four |

| 2-Piperidinethanol | C7H15NO | Hydroxyl group but no aldehyde |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, solvent selection, and reaction time. For example, analogous piperidine derivatives are synthesized in dichloromethane with sodium hydroxide as a base, followed by multiple washing steps (e.g., water, brine) and purification via column chromatography . Reaction temperatures should be maintained below 40°C to avoid side reactions. Yield improvements (e.g., 85–98%) are achievable by adjusting catalyst loading and monitoring reaction progress with TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the presence of the piperidine ring, hydroxyethyl group, and aldehyde functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1700 cm (C=O stretch of aldehyde) and ~3300 cm (O-H stretch) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid release into the environment .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the hydroxyethyl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the hydroxyethyl group (e.g., methylation, deletion) and compare their pharmacological profiles.

- Computational Modeling : Use density functional theory (DFT) to analyze electron distribution and hydrogen-bonding potential of the hydroxyethyl moiety.

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., GPCR targets common to piperidine derivatives) to correlate structural changes with activity .

Q. What strategies resolve contradictory data in studies evaluating this compound’s pharmacokinetic properties?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for differences in experimental design (e.g., dosing regimens, animal models).

- Analytical Validation : Ensure consistency in analytical methods (e.g., LC-MS/MS for plasma concentration measurements) across studies. Variability in bioavailability data may arise from differences in sample preparation or detection limits .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile discrepancies between in vitro and in vivo data .

Q. How can researchers address challenges in detecting trace impurities during quality control?

- Methodological Answer :

- Advanced Chromatography : Use UHPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to identify non-UV-active impurities.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways. Compare impurity profiles using high-resolution mass spectrometry .

- Reference Standards : Cross-validate impurities against certified reference materials (CRMs) for accurate quantification .

Q. What methodologies are recommended for studying the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Hepatocyte Incubations : Incubate the compound with primary hepatocytes (human/rat) and monitor metabolite formation via LC-HRMS.

- Cytochrome P450 Inhibition Assays : Use fluorogenic substrates to assess CYP450 enzyme inhibition potential.

- Stable Isotope Labeling : Incorporate C or H isotopes to track metabolic pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.